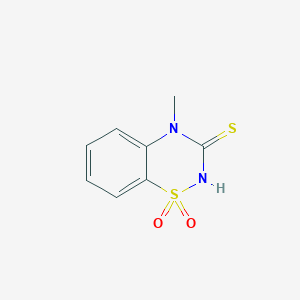

4-methyl-3-sulfanylidene-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1-dione

Description

4-Methyl-3-sulfanylidene-3,4-dihydro-2H-1λ⁶,2,4-benzothiadiazine-1,1-dione is a heterocyclic compound featuring a benzothiadiazine core modified with a methyl group at position 4 and a sulfanylidene (S=) moiety at position 2. This structure confers unique electronic and steric properties, distinguishing it from classical benzothiadiazine derivatives, which often bear sulfonamide (SO₂NH₂) or chloro substituents.

Properties

IUPAC Name |

4-methyl-1,1-dioxo-1λ6,2,4-benzothiadiazine-3-thione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O2S2/c1-10-6-4-2-3-5-7(6)14(11,12)9-8(10)13/h2-5H,1H3,(H,9,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTABAIIXBJABCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2S(=O)(=O)NC1=S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-3-sulfanylidene-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminobenzenesulfonamide with carbon disulfide and methyl iodide, followed by cyclization in the presence of a base such as sodium hydroxide. The reaction conditions often require refluxing in an appropriate solvent like ethanol or methanol to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may be employed to achieve high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

4-methyl-3-sulfanylidene-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1-dione can undergo several types of chemical reactions, including:

Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can target the nitrogen-sulfur bond, potentially leading to the formation of amines or thiols.

Substitution: Electrophilic or nucleophilic substitution reactions can occur at the methyl group or other positions on the benzene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions, often in the presence of a catalyst or under acidic/basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzene ring, potentially altering the compound’s properties and applications.

Scientific Research Applications

Chemistry: As a building block for synthesizing more complex molecules, particularly in the development of new heterocyclic compounds with potential biological activity.

Biology: Investigated for its antimicrobial and antifungal properties, making it a candidate for developing new pharmaceuticals.

Medicine: Potential use as a therapeutic agent due to its unique chemical structure, which may interact with biological targets in novel ways.

Industry: Utilized in the development of new materials, such as polymers or coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which 4-methyl-3-sulfanylidene-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1-dione exerts its effects is largely dependent on its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, potentially inhibiting or modulating their activity. The presence of the sulfanylidene group and the overall structure of the compound allow it to form specific interactions with these targets, leading to its observed biological effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The benzothiadiazine scaffold is highly versatile, with modifications at positions 3, 4, 6, and 7 dictating pharmacological and physicochemical properties. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparison

*Inferred from structural similarity to cyclothiazide and diazoxide, which modulate AMPA receptors .

Key Observations:

- Sulfanylidene vs. Sulfonamide : The target compound’s sulfanylidene group (S=) replaces the sulfonamide (SO₂NH₂) common in diuretics like chlorothiazide. This substitution likely reduces hydrogen-bonding capacity but may enhance lipophilicity and membrane permeability .

- Chloro/Sulfamoyl vs. Sulfanylidene : Chlorothiazide’s 6-chloro-7-sulfamoyl motif is critical for diuretic activity, while the target compound’s sulfanylidene may favor redox-mediated mechanisms .

Pharmacological and Functional Differences

- AMPA Receptor Modulation : Cyclothiazide and diazoxide enhance glutamate responses by inhibiting receptor desensitization. The target compound’s sulfanylidene group may similarly interact with the receptor’s desensitization domain, though its efficacy remains untested .

- Diuretic Activity : Chlorothiazide’s sulfamoyl group is essential for carbonic anhydrase inhibition, a mechanism absent in the target compound due to the lack of SO₂NH₂ .

- Antimicrobial Potential: Chromenyl-substituted benzothiadiazines (e.g., ) show antimicrobial activity, suggesting the target compound’s sulfanylidene could be explored in this context .

Stability and Reactivity

- The sulfanylidene group may render the target compound more prone to oxidation compared to stable dioxides like diazoxide. This could limit its shelf life but offer unique reactivity in prodrug designs .

- Methyl substitution at position 4 (vs. position 3 in diazoxide) may reduce metabolic degradation, as alkyl groups at non-critical positions often enhance pharmacokinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.